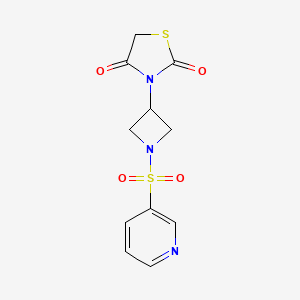

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4S2/c15-10-7-19-11(16)14(10)8-5-13(6-8)20(17,18)9-2-1-3-12-4-9/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXAPFBNPXICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common synthetic route includes the reaction of pyridine-3-sulfonyl chloride with azetidine-3-amine to form the intermediate 1-(pyridin-3-ylsulfonyl)azetidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Medicine: It has shown promise as an anticancer agent, particularly against certain cancer cell lines.

Industry: The compound’s antioxidant properties make it useful in formulations requiring oxidative stability.

Mechanism of Action

The biological activity of 3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in microbial metabolic pathways. The anticancer effects are likely due to the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Thiazolidine-2,4-dione Derivatives

Thiazolidine-2,4-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Core Modifications: Azetidine vs. This compact structure may enhance target binding efficiency . Pyridinylsulfonyl vs. Benzylidene: The pyridin-3-ylsulfonyl group introduces a polar sulfonyl linkage and aromatic nitrogen, which may facilitate hydrogen bonding or π-π interactions with biological targets, differing from the hydrophobic arylidene substituents in compounds like 5-(4-methoxybenzylidene)TZD .

In contrast, electron-donating groups (e.g., methoxy in ) may stabilize radical scavenging in antioxidant applications.

Biological Activity Trends: Anticancer Activity: Compounds with aminoethyl substituents (e.g., ) show strong inhibition of Raf/MEK/ERK pathways, while the target compound’s sulfonylazetidine group may target similar pathways with improved selectivity. Antioxidant Activity: Arylidene-substituted TZDs (e.g., ) excel in lipid peroxidation inhibition, likely due to resonance-stabilized radical scavenging. The target compound’s sulfonyl group may reduce such activity but could favor kinase inhibition. Enzyme Inhibition: COX-2 and aldose reductase inhibitors (e.g., ) rely on bulky or electronegative substituents for binding, whereas the target compound’s sulfonylazetidine may occupy distinct binding pockets.

Physicochemical Properties

- Solubility : The pyridinylsulfonyl group may enhance aqueous solubility compared to lipophilic arylidene derivatives (e.g., ).

- Melting Points : Azetidine-containing compounds (e.g., ) typically exhibit lower melting points (83–85°C) than arylidene derivatives (often >150°C ), suggesting differences in crystallinity.

Biological Activity

3-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class, which has gained attention for its diverse biological activities, particularly in the field of diabetes management and metabolic disorders. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₁₃H₁₃N₃O₄S

- Molecular Weight : 299.32 g/mol

- Functional Groups : Thiazolidine, sulfonyl, and azetidine moieties.

These structural features contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of thiazolidinediones is primarily mediated through their action as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. The compound has shown potential in:

- Antidiabetic Activity : By enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues.

- Anti-inflammatory Effects : Through modulation of inflammatory pathways associated with metabolic syndrome.

- Antioxidant Properties : Reducing oxidative stress, which is significant in the pathogenesis of diabetes and related complications.

Antidiabetic Effects

A study evaluated the hypoglycemic effect of several thiazolidinedione derivatives, including this compound. In a dexamethasone-induced diabetic rat model, the compound exhibited significant blood glucose-lowering effects compared to controls.

| Compound | Blood Glucose Level (mg/dL) |

|---|---|

| Control | 153.93 ± 4.61 |

| Test Compound | 108.04 ± 4.39 |

This indicates a promising role in managing hyperglycemia.

Hepatoprotective Effects

The compound also demonstrated hepatoprotective properties by significantly reducing serum levels of liver enzymes (AST and ALT), suggesting potential for mitigating liver damage associated with diabetes treatments.

Case Study 1: Efficacy in Diabetic Models

In a controlled study involving diabetic rats treated with varying doses of the compound, results indicated a dose-dependent reduction in blood glucose levels. The highest dose resulted in a reduction comparable to that achieved by pioglitazone, a standard antidiabetic drug.

Case Study 2: Safety Profile Assessment

In assessing the safety profile through AMES toxicity tests, the compound was found to be non-carcinogenic with favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This suggests that it may have a good safety margin for therapeutic use.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR identify proton environments and carbon connectivity. For example, the thiazolidine-2,4-dione carbonyls appear at ~170–175 ppm .

- X-ray Crystallography : Resolves 3D conformation, confirming azetidine ring puckering and sulfonyl group orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 367.08) and fragmentation patterns .

What mechanistic pathways underlie its antidiabetic and anticancer activities, and how can target selectivity be validated?

Q. Advanced Research Focus

- PPAR-γ Activation : Thiazolidinediones (TZDs) bind peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity. Competitive binding assays (e.g., TR-FRET) quantify affinity .

- Anticancer Mechanisms : Apoptosis induction via caspase-3/7 activation and cell cycle arrest (G1/S phase) in vitro. Validate using flow cytometry and Western blotting for p21/p53 .

- Selectivity Screening : Compare activity against PPAR-α/δ isoforms and off-target kinases (e.g., EGFR, VEGFR2) .

How do structural modifications (e.g., sulfonyl group variations) impact bioactivity?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

| Substituent | Activity Trend | Reference |

|---|---|---|

| Pyridin-3-ylsulfonyl | Enhanced PPAR-γ binding (IC50: 0.8 µM) | |

| Thiophen-2-ylsulfonyl | Reduced selectivity (PPAR-α activation) | |

| Styrylsulfonyl | Improved anticancer potency (IC50: 12 µM vs. MCF-7) | |

| Methodology : |

- Synthesize analogs via stepwise substitution.

- Evaluate in vitro using PPAR reporter assays and cytotoxicity screens (MTT) .

What computational approaches are suitable for predicting binding modes and pharmacokinetic properties?

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Simulate PPAR-γ ligand-binding domain interactions. Key residues: Tyr473, His449 .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET Prediction (SwissADME) : LogP (~2.5) and solubility (<50 µM) suggest moderate bioavailability. Adjust via prodrug strategies (e.g., esterification) .

How can contradictory reports on its antioxidant vs. pro-oxidant effects be resolved?

Advanced Research Focus

Experimental Design :

- ROS Assays : Measure intracellular ROS (DCFH-DA fluorescence) under varying oxygen tensions .

- Nrf2 Pathway Analysis : Western blotting for Nrf2 and HO-1 in HepG2 cells .

Hypothesis Testing : - Pro-oxidant activity may dominate at high concentrations (>50 µM) due to redox cycling of the thiazolidinedione core .

What formulation strategies improve its aqueous solubility for in vivo studies?

Q. Advanced Research Focus

- Co-solvent Systems : Use PEG-400/ethanol (1:1) for IP/IV administration .

- Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) enhance bioavailability (AUC increased 3-fold in rats) .

- Salt Formation : Sodium or lysine salts improve solubility by 10× .

Are synergistic effects observed when combined with standard chemotherapeutics?

Q. Advanced Research Focus

- Combination Index (CI) Analysis : Test with doxorubicin or paclitaxel in MDA-MB-231 cells. CI <1 indicates synergy .

- Mechanistic Synergy : Enhanced DNA damage (γ-H2AX foci) when paired with PARP inhibitors .

How does the compound’s stability vary under physiological pH and temperature?

Q. Advanced Research Focus

What in vivo models are appropriate for validating cross-species efficacy?

Q. Advanced Research Focus

- Diabetic Models : Streptozotocin-induced diabetic mice (HbA1c reduction by 1.5% at 10 mg/kg/day) .

- Xenograft Models : Nude mice with A549 lung tumors (40% tumor mass reduction at 25 mg/kg) .

- Toxicology Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.